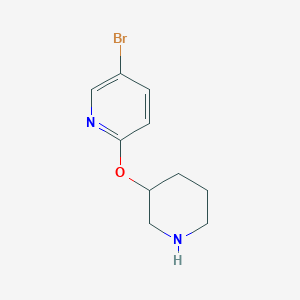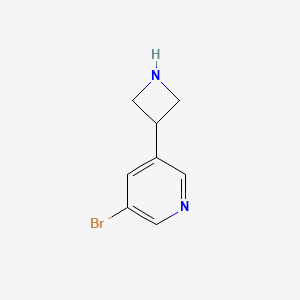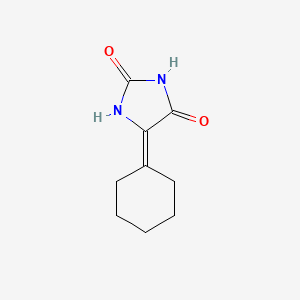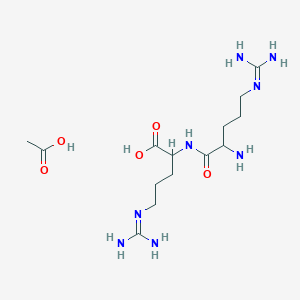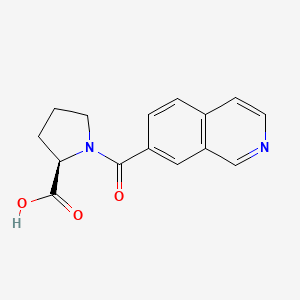
(R)-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both isoquinoline and pyrrolidine moieties Isoquinoline is a heterocyclic aromatic organic compound, while pyrrolidine is a saturated five-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid typically involves the formation of the isoquinoline and pyrrolidine rings followed by their coupling. One common method involves the use of isoquinoline derivatives and pyrrolidine-2-carboxylic acid derivatives under specific reaction conditions. For example, the isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoquinoline ring typically yields isoquinoline N-oxide, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A simpler compound with similar structural features but lacking the isoquinoline moiety.
Isoquinoline-3-carboxylic acid: Contains the isoquinoline ring but lacks the pyrrolidine ring.
Uniqueness
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the isoquinoline and pyrrolidine rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2R)-1-(isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14(17-7-1-2-13(17)15(19)20)11-4-3-10-5-6-16-9-12(10)8-11/h3-6,8-9,13H,1-2,7H2,(H,19,20)/t13-/m1/s1 |
InChI Key |
TYEXCGMXWGDHDA-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



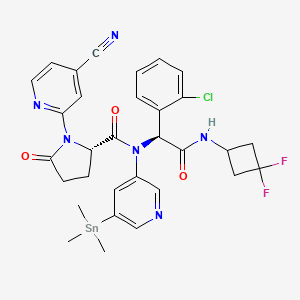
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)
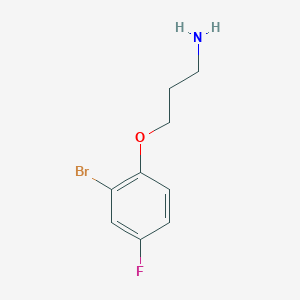
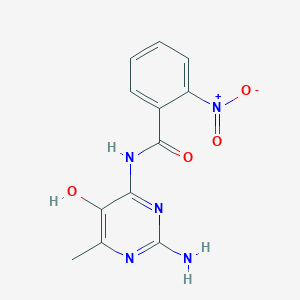
![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
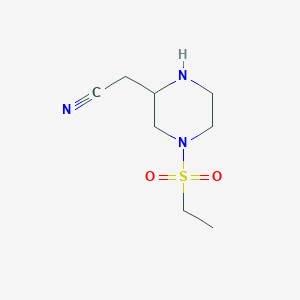
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
